molecular formula C14H16Cl2N2 B15330018 (Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride

(Z)-4,4'-(Ethene-1,2-diyl)dianiline dihydrochloride

Katalognummer: B15330018
Molekulargewicht: 283.2 g/mol
InChI-Schlüssel: QHDAFTKIEDDTPV-UAIGNFCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is an organic compound characterized by the presence of an ethene-1,2-diyl group linking two aniline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride typically involves the reaction of aniline derivatives with ethene-1,2-diyl precursors under controlled conditions. One common method is the McMurry reaction, which involves the coupling of two aniline molecules with an ethene-1,2-diyl group in the presence of a titanium-based catalyst . The reaction is carried out under an inert atmosphere, typically using argon or nitrogen, and requires elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride may involve large-scale McMurry reactions or alternative coupling reactions that offer higher yields and better scalability. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-4,4’-(Ethene-1,2-diyl)dianiline dihydrochloride is unique due to its specific ethene-1,2-diyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and reactivity.

Eigenschaften

Molekularformel

C14H16Cl2N2

Molekulargewicht

283.2 g/mol

IUPAC-Name

4-[(Z)-2-(4-aminophenyl)ethenyl]aniline;dihydrochloride

InChI

InChI=1S/C14H14N2.2ClH/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;;/h1-10H,15-16H2;2*1H/b2-1-;;

InChI-Schlüssel

QHDAFTKIEDDTPV-UAIGNFCESA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)N)N.Cl.Cl

Kanonische SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.